2-Butyl-3-(2-methoxyphenyl)quinazolin-4-one
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Overview
Description
2-Butyl-3-(2-methoxyphenyl)quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Preparation Methods
The synthesis of 2-Butyl-3-(2-methoxyphenyl)quinazolin-4-one typically involves the condensation of 2-aminobenzamides with aldehydes under specific conditions. One efficient method is the visible light-induced condensation cyclization using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . This method is green, simple, and efficient, providing good to excellent yields of the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scales and higher efficiency .
Chemical Reactions Analysis
2-Butyl-3-(2-methoxyphenyl)quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Butyl-3-(2-methoxyphenyl)quinazolin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Butyl-3-(2-methoxyphenyl)quinazolin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in bacterial quorum sensing, thereby reducing bacterial virulence and biofilm formation . In cancer research, the compound may inhibit kinases or other proteins critical for cancer cell survival and proliferation .
Comparison with Similar Compounds
2-Butyl-3-(2-methoxyphenyl)quinazolin-4-one can be compared with other quinazolinone derivatives such as:
2-(4-tert-Butylphenyl)quinazolin-4-one: Similar in structure but with different substituents, leading to variations in biological activity.
3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4-one: Known for its dual 5-hydroxytryptamine (5-HT) 1A agonism and 5-HT 3 antagonism effects.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H20N2O2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-butyl-3-(2-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H20N2O2/c1-3-4-13-18-20-15-10-6-5-9-14(15)19(22)21(18)16-11-7-8-12-17(16)23-2/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
XXHYTWXIZXOQKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC |
Origin of Product |
United States |
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